3-((Trimethylsilyl)ethynyl)pyrazin-2-amine
Overview
Description
3-((Trimethylsilyl)ethynyl)pyrazin-2-amine is an organic compound with the molecular formula C9H13N3Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrazin-2-amine structure. The trimethylsilyl group is known for its utility in organic synthesis, particularly in protecting functional groups and facilitating various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2-amine and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The ethynyl group can engage in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)pyrazin-2-amine has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors and receptor ligands, due to its ability to interact with biological targets.
Medicine: Research into potential therapeutic applications includes the design of novel drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the pyrazine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-((Trimethylsilyl)ethynyl)pyridin-2-amine: Similar structure with a pyridine ring instead of a pyrazine ring.
5-Bromo-3-((Trimethylsilyl)ethynyl)pyrazin-2-amine: Contains a bromine atom at the 5-position of the pyrazine ring.
Uniqueness
3-((Trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific combination of a trimethylsilyl-protected ethynyl group and a pyrazine ring. This combination provides distinct reactivity and interaction profiles, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)7-4-8-9(10)12-6-5-11-8/h5-6H,1-3H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXIWFAVHMXZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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